molecular formula C16H18ClN3 B12906917 6-Chloro-n-cyclopentyl-2-methyl-5-phenylpyrimidin-4-amine CAS No. 917895-68-2

6-Chloro-n-cyclopentyl-2-methyl-5-phenylpyrimidin-4-amine

Cat. No.: B12906917
CAS No.: 917895-68-2
M. Wt: 287.79 g/mol
InChI Key: PWGWPBBSABRTPY-UHFFFAOYSA-N
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Description

6-Chloro-n-cyclopentyl-2-methyl-5-phenylpyrimidin-4-amine is a pyrimidine derivative with a complex structure that includes a chloro group, a cyclopentyl group, a methyl group, and a phenyl group. Pyrimidine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-n-cyclopentyl-2-methyl-5-phenylpyrimidin-4-amine typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to couple aryl halides with boronic acids or esters.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-n-cyclopentyl-2-methyl-5-phenylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reactions may use reagents like chlorine (Cl₂) or bromine (Br₂).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

6-Chloro-n-cyclopentyl-2-methyl-5-phenylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-n-cyclopentyl-2-methyl-5-phenylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-n-cyclopentyl-2-methyl-5-phenylpyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentyl group, in particular, may contribute to its unique binding interactions and biological activities.

Properties

CAS No.

917895-68-2

Molecular Formula

C16H18ClN3

Molecular Weight

287.79 g/mol

IUPAC Name

6-chloro-N-cyclopentyl-2-methyl-5-phenylpyrimidin-4-amine

InChI

InChI=1S/C16H18ClN3/c1-11-18-15(17)14(12-7-3-2-4-8-12)16(19-11)20-13-9-5-6-10-13/h2-4,7-8,13H,5-6,9-10H2,1H3,(H,18,19,20)

InChI Key

PWGWPBBSABRTPY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)C2=CC=CC=C2)NC3CCCC3

Origin of Product

United States

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